molecular formula C15H13N3O2 B8712737 ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate

ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8712737
M. Wt: 267.28 g/mol
InChI Key: LTTCCMABTWTJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of microwave irradiation to facilitate the reaction, which is both solvent- and catalyst-free .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-11(6-7-14(18)17-13)12-5-3-4-8-16-12/h3-10H,2H2,1H3

InChI Key

LTTCCMABTWTJAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.18 g of caesium carbonate, 25 mL of dioxane, 9.3 mL of water, 500 mg of 2-iodopyridine, 89 mg of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium and 848 mg of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (1:1) is heated for 2 hours at 110° C., and then partially concentrated, diluted with dichloromethane and filtered. The organic phase is washed with water and dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The residue is chromatographed on a silica cartridge, eluting with a mixture of dichloromethane and cyclohexane (80/20). The fractions containing the expected product are combined and concentrated to dryness under reduced pressure to give 317 mg of ethyl 6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylate in the form of a brown oil.
Name
caesium carbonate
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
catalyst
Reaction Step One
Name
Quantity
9.3 mL
Type
solvent
Reaction Step One

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